
3-(Dimethylamino)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)benzimidamide is a chemical compound with the molecular formula C9H13N3. It belongs to the class of benzimidazole derivatives, which are known for their significant pharmacological activities. Benzimidazole derivatives have been extensively studied for their therapeutic potential, including antiulcer, analgesic, and anthelmintic properties .
Preparation Methods
The synthesis of 3-(Dimethylamino)benzimidamide typically involves the reaction of 3-(dimethylamino)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of aluminum chloride as a catalyst, which facilitates the reaction between 2-aminobenzonitrile and aromatic amines . The reaction conditions can vary, but they often involve refluxing in a suitable solvent such as ethanol or water.
Industrial production methods for benzimidazole derivatives, including this compound, focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted .
Chemical Reactions Analysis
3-(Dimethylamino)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Dimethylamino)benzimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)benzimidamide involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can lead to their anticancer effects. They may also interact with receptors in the central nervous system, contributing to their analgesic and anti-inflammatory properties .
Comparison with Similar Compounds
3-(Dimethylamino)benzimidamide can be compared with other benzimidazole derivatives, such as:
- 2-(Dimethylamino)benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
These compounds share a similar benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological activities. For example, 5,6-Dimethylbenzimidazole is a breakdown product of vitamin B12 and has different biological activities compared to this compound .
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(dimethylamino)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c1-12(2)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3,(H3,10,11) |
InChI Key |
LYYSFVLCXJXISG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


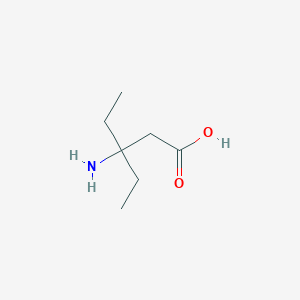
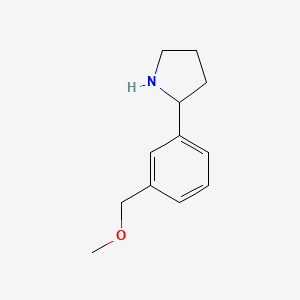
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)

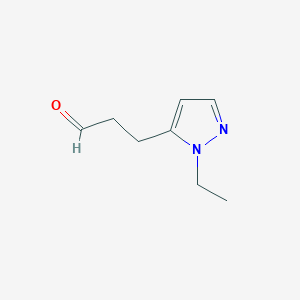


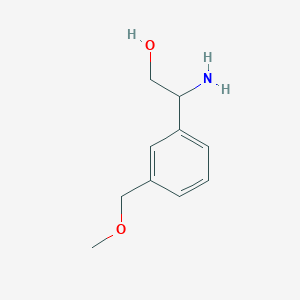

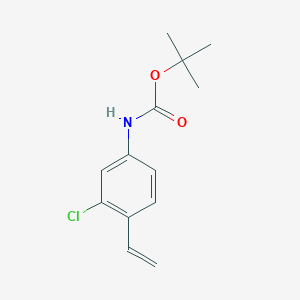


![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
